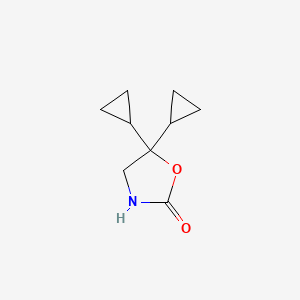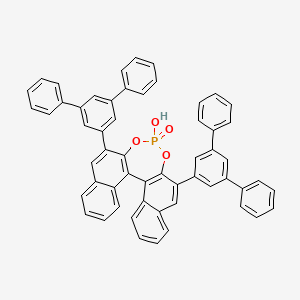
2,2,3,3,4,4,4-Heptafluoro-1-methoxy-butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluoro-1-butanol is a chemical compound with the formula C4H3F7O . It is also known by other names such as 1H,1H-Heptafluoro-1-butanol, Perfluoro-1,1-dihydrobutanol, and α,α-Dihydroperfluorobutanol . It is employed as a halogenated solvent in electrospray liquid chromatography .
Chemical Reactions Analysis
2,2,3,3,4,4,4-Heptafluoro-1-butanol can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer .Physical And Chemical Properties Analysis
2,2,3,3,4,4,4-Heptafluoro-1-butanol is a colorless liquid . It has a boiling point of 96-97 °C . It is slightly soluble in water .Scientific Research Applications
Asymmetric Synthesis and Catalytic Processes
A study by Mattei et al. (2011) describes the asymmetric synthesis of (S)-3-Amino-4-methoxy-butan-1-ol, showcasing the importance of catalytic processes and asymmetric synthesis in developing compounds with specific chiral properties. This method involves reductive amination and highlights the precision required in synthesizing complex molecules with potential applications in pharmaceuticals and fine chemicals (Mattei, Moine, Püntener, & Schmid, 2011).
Catalytic Addition and Base Catalysts
Research by Kabashima, Katou, and Hattori (2001) on the conjugate addition of methanol to 3-buten-2-one over solid base catalysts reveals the potential for using base catalysts in chemical transformations. This study demonstrates the effectiveness of alkaline earth oxides in catalyzing the formation of 4-methoxy-butan-2-one, a compound related in functionality to the target molecule (Kabashima, Katou, & Hattori, 2001).
Polymer Swelling Behavior
Bedjaoui et al. (2020) investigated the swelling behavior of crosslinked polymer networks in linear primary alcohols, including butan-1-ol. This study provides insights into the interactions between polymers and alcohols, which could be relevant for understanding the solubility and compatibility of similar fluorinated alcohols in polymer matrices (Bedjaoui, Bedjaoui, Benbekeda, Dubois, Merah, Supiot, Foissac, & Maschke, 2020).
Modification and Functionalization of Molecules
The work by Shchegol'kov et al. (2013) on modifying 2-(trifluoromethyl)-1H-benzimidazole with hydroxyalkyl substituents, including the formation of butan-1-ol derivatives, underlines the significance of chemical functionalization in creating molecules with desired properties and activities. Such modifications can enhance biological activity or alter physical-chemical properties for various applications (Shchegol'kov, Ivanova, Burgart, Saloutin, & Chupakhin, 2013).
Safety and Hazards
2,2,3,3,4,4,4-Heptafluoro-1-butanol is a flammable liquid and vapor . It can cause skin irritation and serious eye irritation . It should be stored away from oxidizing agents, in a cool, dry, and well-ventilated condition . It should be kept away from ignition sources and protected from electrostatic charges .
Future Directions
2,2,3,3,4,4,4-Heptafluoro-1-butanol can be used to synthesize poly (2-hydroxyethyl vinyl ether)-block-poly (2- (2,2,3,3,4,4,4-heptafluorobutoxy)ethyl vinyl ether) (poly (HOVE- b -HFBOVE), a fluorinated amphiphilic block copolymer . This suggests potential applications in the development of new materials with unique properties.
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-methoxybutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F7O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOBIGBNBLZQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C(F)(F)F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30895244 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
377-52-6 |
Source


|
| Record name | 2,2,3,3,4,4,4-Heptafluoro-1-methoxybutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30895244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














